Allodeoxycholic acid

Overview

Description

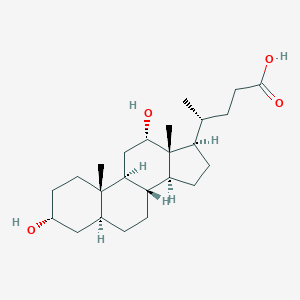

Allodeoxycholic acid is a bile acid that belongs to the class of organic compounds known as dihydroxy bile acids. It is characterized by the presence of two hydroxyl groups at positions 3 and 12 on the steroid backbone. This compound is a metabolite found in various species, including rats and marine organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allodeoxycholic acid can be synthesized through the 7α-dehydroxylation of cholic acid by intestinal anaerobic bacteria. This multi-step pathway involves the initial oxidation of the 3α-hydroxy group and the introduction of a double bond at C4-C5, generating a 3-oxo-4-cholenoic bile acid intermediate. Subsequent steps include the loss of water to form a 3-oxo-4,6-choldienoic bile acid, which is then reduced to yield deoxycholic acid. This compound is formed as a side product in this pathway .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the synthesis typically involves microbial fermentation processes using specific strains of bacteria capable of converting cholic acid to this compound.

Chemical Reactions Analysis

Types of Reactions: Allodeoxycholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound.

Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

Allodeoxycholic acid has several scientific research applications:

Chemistry: It is used as a reference compound in the study of bile acid metabolism and synthesis.

Biology: Research on this compound helps in understanding the metabolic pathways of bile acids in various organisms.

Medicine: It has potential therapeutic applications in treating liver diseases and disorders related to bile acid metabolism.

Industry: this compound can be used in the production of pharmaceuticals and as a biochemical reagent

Mechanism of Action

The mechanism of action of allodeoxycholic acid involves its role as a bile acid. It interacts with specific receptors in the liver and intestines, regulating the synthesis, conjugation, and enterohepatic circulation of bile acids. This regulation helps maintain bile acid homeostasis and supports the emulsification and absorption of dietary fats .

Comparison with Similar Compounds

- Deoxycholic acid

- Chenodeoxycholic acid

- Ursodeoxycholic acid

Comparison: Allodeoxycholic acid is unique due to its specific hydroxylation pattern at positions 3 and 12. Unlike deoxycholic acid, which has hydroxyl groups at positions 3 and 12 in the β-configuration, this compound has these groups in the α-configuration. This structural difference influences its biological activity and interactions with receptors .

Properties

IUPAC Name |

(4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGVEGMKQFWNSR-WFTUMUMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401259147 | |

| Record name | (3α,5α,12α)-3,12-Dihydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401259147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1912-55-6 | |

| Record name | (3α,5α,12α)-3,12-Dihydroxycholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3α,5α,12α)-3,12-Dihydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401259147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

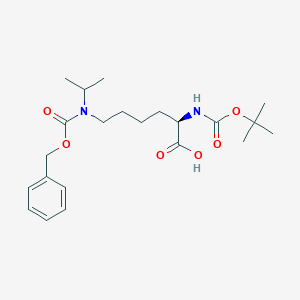

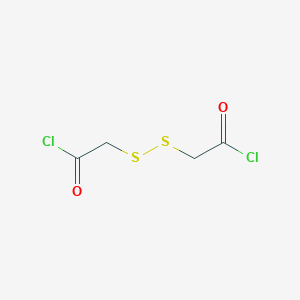

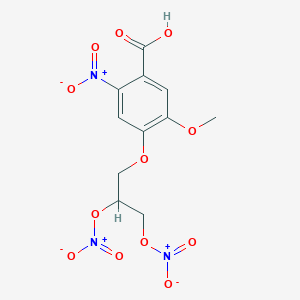

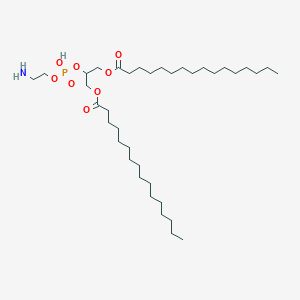

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

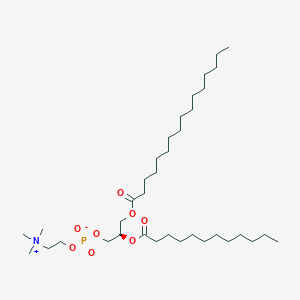

Feasible Synthetic Routes

Q1: How does the intestinal microbiome contribute to allodeoxycholic acid-induced gallstones?

A: Studies demonstrate that the intestinal microbiome plays a critical role in the formation of this compound. While the liver produces glycoallocholic acid, it is the anaerobic bacteria in the gut that convert it to glycothis compound through 7α-dehydroxylation [, ]. This bacterial transformation is a key step in the pathogenesis of cholestanol-induced cholelithiasis.

Q2: Can antibiotic treatment prevent this compound gallstone formation?

A: Yes, research shows that administering antibiotics like neomycin [] or kanamycin [, ] to rabbits on high-cholestanol or high-oleic acid diets effectively prevents gallstone formation. These antibiotics work by suppressing the growth of anaerobic bacteria in the gut, thereby inhibiting the conversion of glycoallocholic acid to glycothis compound. This, in turn, significantly reduces the concentration of this compound in the bile and prevents gallstone formation.

Q3: What is the impact of kanamycin on bile acid composition in rabbits fed a high-oleic acid diet?

A: Kanamycin supplementation significantly alters the bile acid profile in rabbits on a high-oleic acid diet. While these rabbits typically experience an increase in 5α-dihydroxy bile acids like glycothis compound, adding kanamycin to their diet dramatically reduces the proportion of these bile acids []. Conversely, kanamycin increases the proportion of 5β-trihydroxy bile acids, ultimately preventing gallstone formation.

Q4: Does the chemical structure of this compound influence its ability to form gallstones?

A4: While the provided research doesn't directly investigate the structure-activity relationship of this compound and gallstone formation, it highlights the importance of its 5α-hydroxy configuration. This structural feature differentiates it from deoxycholic acid, impacting its solubility in bile and contributing to its precipitation as gallstones. Further research focusing on specific structural modifications of this compound would be needed to fully understand the impact of its structure on gallstone formation.

Q5: What are the implications of this compound-induced gallstones in rabbits for human health?

A: Although this compound plays a significant role in gallstone formation in rabbits fed specific diets, it's important to note that this model differs from human cholelithiasis. Human gallstones primarily consist of cholesterol, while rabbit models using cholestanol or oleic acid result in calcium-bile salt stones []. Therefore, directly extrapolating findings from these rabbit models to human gallstone disease requires careful consideration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.